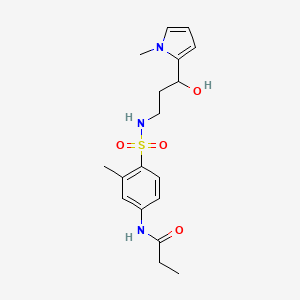
N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)-3-methylphenyl)propionamide is a complex synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a sulfamoyl group, a hydroxypropyl moiety linked to a pyrrole ring, and a propionamide backbone. Its molecular formula is C19H26N2O4S, with a molecular weight of approximately 378.49 g/mol. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include:
- Histone Deacetylases (HDACs) : The compound has been noted for its potential as an HDAC inhibitor. HDACs play a crucial role in modifying gene expression by altering the acetylation status of histones, leading to changes in chromatin structure and gene accessibility. This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors can induce cell cycle arrest and apoptosis in malignant cells.
- Receptor Interactions : The compound may also interact with various receptors involved in cellular signaling pathways, influencing processes such as inflammation and apoptosis. This interaction can modulate the activity of enzymes and other proteins critical for cellular function .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth through various mechanisms, including:
- Induction of Apoptosis : By modulating gene expression related to cell survival and death.
- Cell Cycle Arrest : Preventing cancer cells from proliferating by interfering with the normal cell cycle .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanism.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated potent HDAC inhibition leading to apoptosis in cancer cell lines. |
| Study 2 | Found antimicrobial effects against specific pathogens, suggesting potential use in infection control. |
| Study 3 | Explored structure-activity relationships, identifying key functional groups necessary for biological activity. |
Propriétés
IUPAC Name |
N-[4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-4-18(23)20-14-7-8-17(13(2)12-14)26(24,25)19-10-9-16(22)15-6-5-11-21(15)3/h5-8,11-12,16,19,22H,4,9-10H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLACRBELXAQGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC(C2=CC=CN2C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














